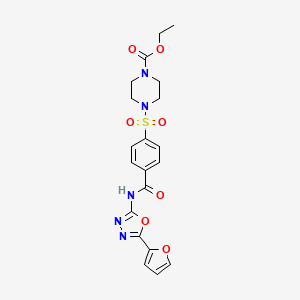

Ethyl 4-((4-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-((4-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex organic compound characterized by its diverse functional groups. This molecule boasts a unique combination of aromatic heterocycles, sulfonamides, and ester functionalities, making it an intriguing subject of study for chemists and biochemists alike.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((4-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common route starts with the preparation of 5-(furan-2-yl)-1,3,4-oxadiazole through the reaction of furfural with hydrazine hydrate, followed by cyclization with carbon disulfide. The resulting oxadiazole is then coupled with 4-aminophenyl sulfonyl chloride to yield the intermediate 4-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl sulfone. This intermediate undergoes esterification with ethyl 1-piperazinecarboxylate under basic conditions to form the final product.

Industrial Production Methods

Scaling up this synthesis for industrial production requires optimization of reaction conditions, such as temperature, solvent choice, and catalysts, to enhance yield and purity. Continuous flow chemistry techniques may be employed to streamline the process and ensure consistent quality.

化学反应分析

Types of Reactions

Ethyl 4-((4-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate undergoes a variety of chemical reactions, including:

Oxidation: : The furan ring can be oxidized to form corresponding furanone derivatives under oxidative conditions.

Reduction: : Reduction of the sulfone group can yield sulfinyl and sulfide derivatives, with appropriate reducing agents.

Substitution: : The ester and sulfonamide groups are amenable to nucleophilic substitution reactions, producing derivatives with varied side chains.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions often involve solvents like dichloromethane or ethanol and controlled temperatures to ensure selective and efficient transformations.

Major Products

The primary products from these reactions include oxidized furanones, reduced sulfoxides and sulfides, and substituted esters or sulfonamides, each offering unique chemical properties and potential applications.

科学研究应用

Ethyl 4-((4-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate finds applications in various fields:

Chemistry: : As a building block for the synthesis of more complex molecules and a precursor in organic reactions.

Biology: : Investigated for its potential as a biochemical probe due to its diverse functional groups.

Medicine: : Explored for its pharmacological properties, potentially serving as a lead compound in drug discovery efforts.

Industry: : Utilized in the development of advanced materials and chemical sensors due to its robust chemical structure.

作用机制

The mechanism by which Ethyl 4-((4-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate exerts its effects involves interactions with various molecular targets. The furan and oxadiazole rings can engage in pi-stacking interactions with aromatic residues

生物活性

Ethyl 4-((4-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a complex compound that incorporates a furan moiety and an oxadiazole ring, both of which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its structural formula, which includes:

- Furan Ring : A five-membered aromatic ring containing oxygen.

- Oxadiazole Ring : A heterocyclic compound with two nitrogen atoms and one oxygen atom.

- Piperazine Moiety : A six-membered ring containing two nitrogen atoms that is often used in drug design.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₄O₃S |

| Molecular Weight | 370.42 g/mol |

| CAS Number | 337502-10-0 |

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values were determined in laboratory settings, indicating effectiveness comparable to standard antibiotics .

Anti-inflammatory Effects

Oxadiazole derivatives have been investigated for their anti-inflammatory properties. One study reported that related compounds inhibited the release of pro-inflammatory cytokines in vitro, suggesting a potential mechanism for treating inflammatory diseases . The presence of the furan moiety is believed to enhance this activity by modulating inflammatory pathways.

Enzyme Inhibition

Research has indicated that compounds with similar structures can act as phosphodiesterase type 4 (PDE4) inhibitors. PDE4 plays a crucial role in inflammatory responses, and inhibition can lead to reduced inflammation and improved respiratory conditions such as asthma and COPD . The docking studies suggested favorable interactions between the compound and the enzyme's active site.

Study 1: Synthesis and Bioactivity

A recent study synthesized various furan and oxadiazole derivatives, including compounds structurally related to this compound). The resulting compounds were tested for their ability to inhibit PDE4B. Compound 5j demonstrated an IC50 value of 1.4 μM, outperforming rolipram (IC50 = 2.0 μM), indicating strong potential as an anti-inflammatory agent .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of similar oxadiazole derivatives against both Gram-positive and Gram-negative bacteria. The results showed that these compounds exhibited broad-spectrum activity with MIC values ranging from 8 to 64 µg/mL depending on the specific strain tested . This suggests that this compound could be a candidate for further development as an antimicrobial agent.

属性

IUPAC Name |

ethyl 4-[4-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O7S/c1-2-30-20(27)24-9-11-25(12-10-24)33(28,29)15-7-5-14(6-8-15)17(26)21-19-23-22-18(32-19)16-4-3-13-31-16/h3-8,13H,2,9-12H2,1H3,(H,21,23,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWBSVDCSGHVSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。